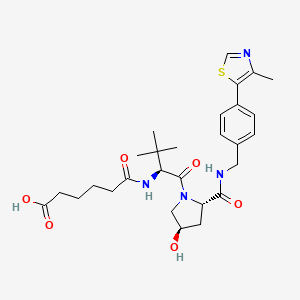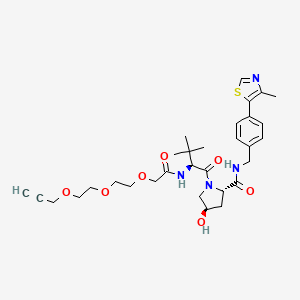![molecular formula C19H17FN2O2 B611734 1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol CAS No. 1309976-66-6](/img/structure/B611734.png)
1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VU0361747 is a positive allosteric modulators (PAM) of metabotropic glutamate receptor subtype 5 (mGlu5) activators. VU0361747 presents a novel approach to the treatment of schizophrenia.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Hirshfeld Surface Analysis and DFT Calculations : Compounds structurally similar to 1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol, like 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, have been studied for their crystal structure and molecular interactions using Hirshfeld surface analysis and density functional theory (DFT) calculations. This research helps in understanding the molecular structure and potential applications in medicinal chemistry (Venkateshan et al., 2019).
Molecular Docking and Synthesis
- Molecular Docking Studies for Potential Inhibitors : Similar pyridine derivatives have been explored for their potential as inhibitors of the Nicotinamidephosphoribosyltransferase (NAMPT) enzyme, which is crucial for cellular metabolism and cancer research. This involves the synthesis of these compounds and their subsequent molecular docking studies to assess their effectiveness (Venkateshan et al., 2019).
Radiochemistry and Radiopharmaceuticals
- Radiosynthesis for Imaging Applications : Compounds like 3-[[4hyphen;(4-[18F]fluorophenyl)piperazin-1-yl] methyl] -1H-pyrrolo[2,3-b]pyridine, structurally related to the compound of interest, have been synthesized for potential use in imaging dopamine D4 receptors. This process involves electrophilic fluorination and is significant in the field of neuroimaging and radiopharmaceuticals (Eskola et al., 2002).
Pharmacology and Drug Development
- Anticonvulsant Drug Structures : Research into similar compounds, such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, has provided insights into their structural and electronic properties. These findings are crucial in the development of anticonvulsant drugs, highlighting the importance of molecular orientation and electronic distribution in pharmacological activity (Georges et al., 1989).
Fluorescent Sensors
- Development of Fluorescent pH Sensors : Heteroatom-containing organic fluorophores, such as 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, demonstrate similar structural characteristics and are used to develop fluorescent pH sensors. These sensors can switch emission between states based on protonation and deprotonation, making them valuable in various analytical applications (Yang et al., 2013).
Propiedades
Número CAS |
1309976-66-6 |
|---|---|
Nombre del producto |
1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol |
Fórmula molecular |
C19H17FN2O2 |
Peso molecular |
324.36 |
Nombre IUPAC |
1-({6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol |
InChI |
InChI=1S/C19H17FN2O2/c20-16-3-1-2-14(12-16)4-6-17-7-5-15(13-21-17)19(24)22-10-8-18(23)9-11-22/h1-3,5,7,12-13,18,23H,8-11H2 |
Clave InChI |
ZKKOJUZGUBLAJQ-UHFFFAOYSA-N |
SMILES |
OC1CCN(C(C2=CC=C(C#CC3=CC=CC(F)=C3)N=C2)=O)CC1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VU0361747, VU 0361747, VU-0361747 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



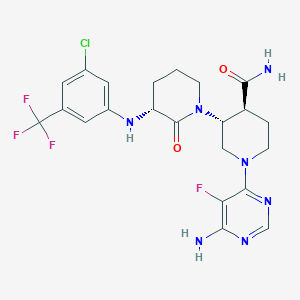
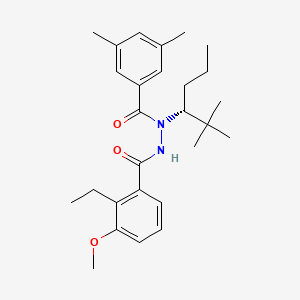
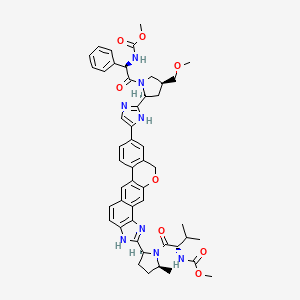
![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/no-structure.png)
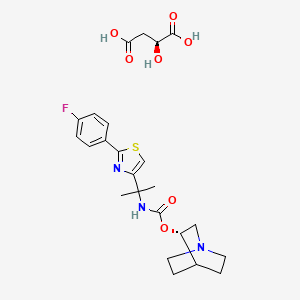
![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)
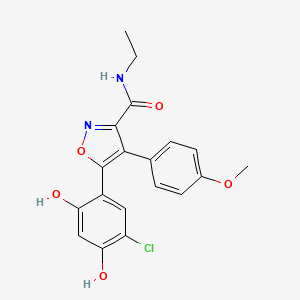
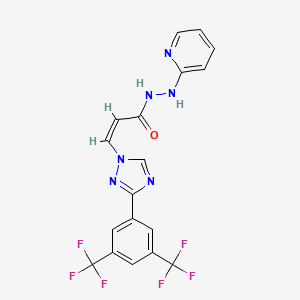
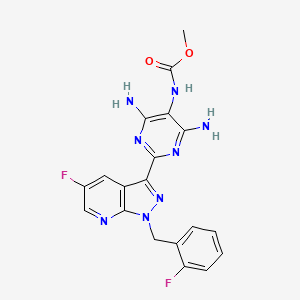
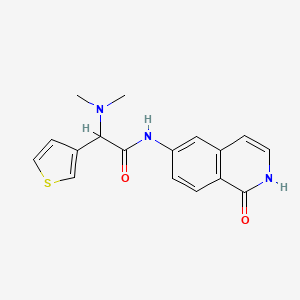
![Verticillin A [MI]](/img/structure/B611668.png)
